N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both thiazole and benzothiazole moieties, which are known for their diverse pharmacological properties. The compound's structural complexity allows for various interactions with biological targets, making it a subject of interest in drug development.
The compound falls under the category of heterocyclic compounds, specifically those containing sulfur and nitrogen in their ring structures. It is classified as an amide due to the presence of the carboxamide functional group. Its structural formula can be represented as follows:
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions, including:
These steps may involve various solvents and catalysts to optimize yield and purity.
The molecular structure of N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide features:
Key structural data include:
N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound's structure to enhance its biological activity.
The mechanism by which N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide exerts its biological effects typically involves interaction with specific molecular targets within cells:
Data from enzyme assays show significant inhibitory activities at low nanomolar concentrations.
N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications.
The potential applications of N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide include:
N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide represents a structurally complex molecule featuring fused heterocyclic systems. According to IUPAC conventions, the systematic name designates:
Structural characterization reveals several key features:
Table 1: Spectroscopic Characterization of the Compound
Technique | Key Features | Structural Information |
---|---|---|
FT-IR | 3250 cm⁻¹ (N-H stretch) | Confirms secondary amide |
1660 cm⁻¹ (C=O stretch) | Amide carbonyl | |
1590 cm⁻¹ (C=N stretch) | Thiazole ring vibrations | |
¹H NMR | 8.90 ppm (s, 1H) | Amide NH |
8.20 ppm (d, 1H) | H7 benzothiazole | |
7.85 ppm (d, 1H) | H4 benzothiazole | |
7.10 ppm (s, 1H) | H5 thiazole | |
2.50 ppm (s, 3H) | 4-methyl group | |
¹³C NMR | 165.5 ppm | Amide carbonyl |
160-150 ppm | C2 benzothiazole & C2 thiazole | |
140-110 ppm | Aromatic carbons | |
18.0 ppm | Methyl carbon | |
MS | 275 [M]⁺ | Molecular ion |
162 [C₈H₄N₂S]⁺ | Benzothiazole fragment |
The benzothiazole scaffold was first synthesized in the late 19th century, with significant milestones:
The therapeutic potential emerged through key developments:
Table 2: Evolution of Benzothiazole-Based Therapeutics
Era | Key Developments | Therapeutic Applications |
---|---|---|
Pre-1950 | Dyes (Basic Yellow 1) | Textile industry |
Vulcanization accelerators | Rubber manufacturing | |
1950-1980 | Anthelmintics (Tioxidazole) | Veterinary medicine |
Diuretics (Piretanide) | Hypertension treatment | |
1980-2000 | Riluzole (1995 FDA approval) | Neuroprotection (ALS) |
Frentizole (immunosuppressant) | Autoimmune disorders | |
Post-2000 | Bicalutamide derivatives | Prostate cancer |
Nitrobenzothiazoles | Anti-tubercular agents [8] |
The structural hybrid of thiazole and benzothiazole moieties creates a privileged scaffold in drug design, exhibiting multitarget bioactivity:
Benzothiazole advantages:
Thiazole advantages:
The dual pharmacophore hypothesis explains enhanced bioactivity:
Table 3: Clinically Approved Agents Featuring Thiazole/Benzothiazole Moieties
Drug | Structure | Therapeutic Use | Target/MOA |
---|---|---|---|
Bleomycin | Benzothiazole-containing glycopeptide | Anticancer | DNA cleavage |
Ritonavir | Thiazole core | Antiretroviral | HIV protease inhibitor |
Simeprevir | Benzothiazole-quinoline hybrid | Antiviral | NS3/4A protease inhibitor |
Febuxostat | Thiazole-carbazole | Gout treatment | Xanthine oxidase inhibitor |
Abafungin | Benzothiazole derivative | Antifungal | Cell membrane disruption |
Tiazofurin | Thiazole nucleoside | Antineoplastic | IMP dehydrogenase inhibitor |
Niridazole | Nitrothiazole | Anthelmintic | Schistosoma eradication |
Riluzole | 2-Aminobenzothiazole | Neuroprotective | Glutamate release inhibitor [3] [6] |
Emerging applications of this hybrid scaffold include:
The strategic incorporation of both moieties creates synergistic pharmacophores that enable:
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4